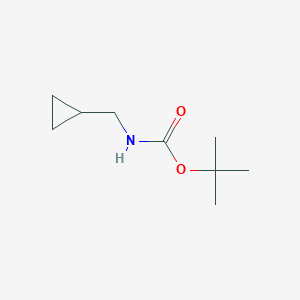
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a dihydropyridine core, which is known for its importance in medicinal chemistry, particularly in the development of calcium channel blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis
The synthesis begins with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate.
The nitro group can be introduced via nitration of a suitable precursor, such as a benzyl derivative, under acidic conditions.
The methylthio group can be incorporated through a nucleophilic substitution reaction, using a thiol derivative.
Reaction Conditions
Typical reaction conditions may include temperatures ranging from 0°C to 100°C, depending on the step.
Solvents such as ethanol, dichloromethane, or acetonitrile are commonly used.
Catalysts and reagents like sodium hydride or potassium carbonate may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production would scale up the synthetic routes with adjustments for efficiency and safety.
Continuous flow chemistry might be utilized to enhance reaction rates and yields.
Advanced purification techniques, such as column chromatography and recrystallization, ensure the compound's purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation reactions, particularly at the sulfur and dihydropyridine moieties.
Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction
Reduction reactions can target the nitro group, converting it to an amine.
Reagents like lithium aluminum hydride or catalytic hydrogenation are used for this purpose.
Substitution
Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings.
Halogenation or nitration reactions can introduce new substituents to the phenyl rings.
Common Reagents and Conditions
Reagents such as Grignard reagents or organolithium compounds for nucleophilic additions.
Acids like sulfuric acid or Lewis acids for electrophilic aromatic substitutions.
Major Products Formed from These Reactions
Oxidation can produce sulfoxides or sulfones.
Reduction leads to amines or other reduced derivatives.
Substitution reactions yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Investigated for its potential use as a building block in organic synthesis.
Studied for its reactivity and stability under various chemical conditions.
Biology
Medicine
The dihydropyridine core is a key feature in many calcium channel blockers, suggesting potential cardiovascular applications.
May be explored for its therapeutic effects in other medical conditions.
Industry
Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The compound's mechanism of action is likely related to its interaction with specific molecular targets, such as calcium channels.
It may modulate these channels by binding to them and altering their function, leading to physiological effects.
Other pathways may include interactions with enzymes or receptors involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Nifedipine: : Another dihydropyridine-based calcium channel blocker, well-known in the medical field.
Amlodipine: : Similar to nifedipine but with a longer duration of action.
Isradipine: : Yet another compound with a dihydropyridine core, used in treating hypertension.
List of Similar Compounds
Nifedipine
Amlodipine
Isradipine
Felodipine
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVJJQRORKENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)
![6-({4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2664832.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
